Cas no 1017031-17-2 (2-(propan-2-yloxy)benzene-1-carbothioamide)

2-(propan-2-yloxy)benzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
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- 2-(propan-2-yloxy)benzene-1-carbothioamide
- Benzenecarbothioamide, 2-(1-methylethoxy)-
-
- インチ: 1S/C10H13NOS/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-7H,1-2H3,(H2,11,13)
- InChIKey: QFVSGYWXUZTOSW-UHFFFAOYSA-N
- ほほえんだ: C1(C(N)=S)=CC=CC=C1OC(C)C
計算された属性
- せいみつぶんしりょう: 195.071785g/mol
- どういたいしつりょう: 195.071785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 67.3Ų
- ぶんしりょう: 195.28g/mol
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 319.0±44.0 °C at 760 mmHg
- フラッシュポイント: 146.7±28.4 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-(propan-2-yloxy)benzene-1-carbothioamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(propan-2-yloxy)benzene-1-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B523450-10mg |
2-(Propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 10mg |
$ 65.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051655-1g |
2-(Propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95% | 1g |
¥1456.0 | 2023-04-06 | |
Enamine | EN300-52194-0.25g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 0.25g |
$92.0 | 2025-02-20 | |
Enamine | EN300-52194-5.0g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 5.0g |
$743.0 | 2025-02-20 | |
Enamine | EN300-52194-10.0g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 10.0g |
$1101.0 | 2025-02-20 | |
Enamine | EN300-52194-1.0g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 1.0g |
$256.0 | 2025-02-20 | |
Enamine | EN300-52194-0.5g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
A2B Chem LLC | AV41505-100mg |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95% | 100mg |
$105.00 | 2024-04-20 | |
A2B Chem LLC | AV41505-250mg |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95% | 250mg |
$132.00 | 2024-04-20 | |
Enamine | EN300-52194-0.05g |
2-(propan-2-yloxy)benzene-1-carbothioamide |
1017031-17-2 | 95.0% | 0.05g |
$42.0 | 2025-02-20 |
2-(propan-2-yloxy)benzene-1-carbothioamide 関連文献
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
2-(propan-2-yloxy)benzene-1-carbothioamideに関する追加情報
Introduction to 2-(propan-2-yloxy)benzene-1-carbothioamide (CAS No. 1017031-17-2)
2-(propan-2-yloxy)benzene-1-carbothioamide (CAS No. 1017031-17-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, also known as isopropoxybenzothioamide, is characterized by its thioamide functional group and an isopropoxy substituent on the benzene ring. These features contribute to its chemical stability and biological activity, making it a valuable candidate for various research and development endeavors.
The chemical structure of 2-(propan-2-yloxy)benzene-1-carbothioamide consists of a benzene ring with an isopropoxy group attached at the para position and a thioamide group at the meta position. The thioamide group, which is a sulfur-containing analog of an amide, imparts unique chemical properties such as increased nucleophilicity and reactivity. The isopropoxy substituent, on the other hand, enhances the lipophilicity of the molecule, which can influence its bioavailability and cellular uptake.
In recent years, there has been a growing interest in thioamides due to their diverse biological activities. Thioamides have been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. The specific structure of 2-(propan-2-yloxy)benzene-1-carbothioamide has been studied for its potential as a lead compound in drug discovery. Research has indicated that this compound may have significant therapeutic potential in treating various diseases and conditions.
One of the key areas of research involving 2-(propan-2-yloxy)benzene-1-carbothioamide is its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants. Chronic inflammation is associated with numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Studies have shown that 2-(propan-2-yloxy)benzene-1-carbothioamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for anti-inflammatory drug development.
Beyond its anti-inflammatory effects, 2-(propan-2-yloxy)benzene-1-carbothioamide has also been investigated for its antimicrobial properties. Antimicrobial resistance is a global health concern, and there is an urgent need for new compounds with potent antibacterial activity. Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, thereby preventing bacterial growth and survival.
In addition to its anti-inflammatory and antimicrobial activities, 2-(propan-2-yloxy)benzene-1-carbothioamide has shown promise in cancer research. Cancer is characterized by uncontrolled cell growth and proliferation, which can be driven by various genetic and environmental factors. Thioamides have been studied for their ability to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. Preclinical studies have indicated that 2-(propan-2-yloxy)benzene-1-carbothioamide can selectively target cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis.
The pharmacokinetic properties of 2-(propan-2-yloxy)benzene-1-carbothioamide are also an important consideration in its development as a therapeutic agent. Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. The lipophilic nature of the isopropoxy substituent in this compound suggests that it may have favorable absorption properties when administered orally or parenterally. Additionally, the thioamide group can influence the metabolic stability of the molecule, potentially leading to longer half-lives and sustained therapeutic effects.
To further explore the therapeutic potential of 2-(propan-2-yloxy)benzene-1-carbothioamide, several preclinical studies have been conducted using animal models. These studies have provided valuable insights into the safety profile and efficacy of the compound in vivo. For example, in rodent models of inflammation, administration of 2-(propan-2-yloxy)benzene-1-carbothioamide resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6 without causing adverse side effects. Similarly, in cancer models, this compound demonstrated potent antitumor activity by inhibiting tumor growth and inducing apoptosis in cancer cells.
The future prospects for 2-(propan-2-yloxy)benzene-1-carbothioamide are promising. Ongoing research aims to optimize its chemical structure through medicinal chemistry approaches to enhance its potency and selectivity while minimizing potential side effects. Additionally, clinical trials are being planned to evaluate the safety and efficacy of this compound in human subjects. These efforts are crucial for translating preclinical findings into clinical applications and ultimately bringing new therapeutic options to patients.
In conclusion, 2-(propan-2-yloxy)benzene-1-carbothioamide (CAS No. 1017031-17-2) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it a valuable candidate for drug discovery and development. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic applications, it holds promise for addressing unmet medical needs in inflammation, infection, and cancer.
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